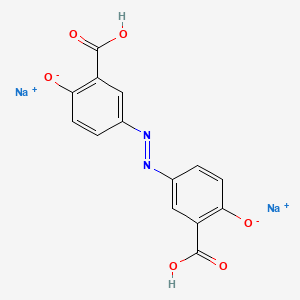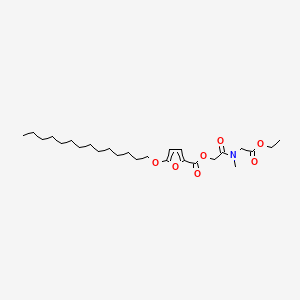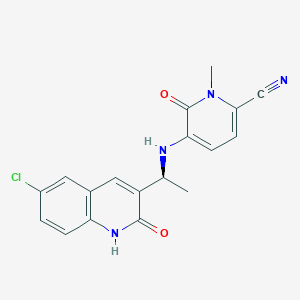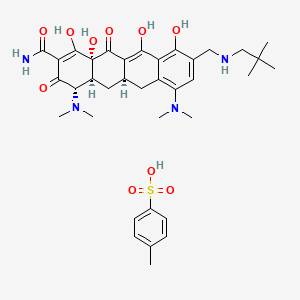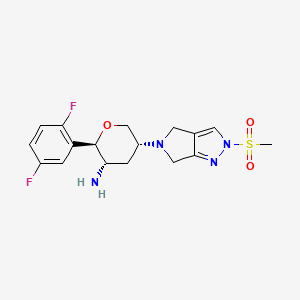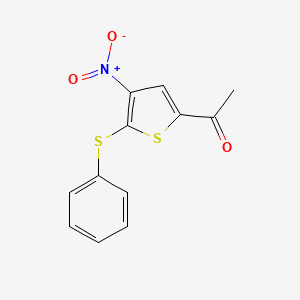
1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P22074 is a USP7 inhibitor. It is not as active of an antagonist as are its halogen-substituted related compounds.
Applications De Recherche Scientifique
Cyclization Reactions
- 1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone has been utilized in cyclization reactions. A study demonstrated the preparation of a sulfonyl group-containing heterocyclic compound, highlighting different cyclization reactions, including a tandem Michael conjugate addition-cyclization process (Fan, Cao, Xu, & Zhang, 1998).
Chemical Synthesis and Reactions
The compound plays a role in radical and ionic reactions of nitrothiophens. It has been used to investigate novel ionic substitution processes involving nucleophilic attack on the thiophen ring, leading to the formation of C-alkylates (Newcombe & Norris, 1979).
In synthesizing arylsulfonamide-based quinolines, 1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone's derivatives have shown promising antioxidant, antifungal, and antibacterial activities. This includes notable activity against Gram-positive and Gram-negative bacteria and Candida strains (Kumar & Vijayakumar, 2017).
It's involved in the synthesis of aminobenzo[b]thiophenes, demonstrating its utility in creating efficient one-pot synthesis pathways for these compounds (Androsov et al., 2010).
The compound has been used in microwave-assisted oxidative cyclizations of alkenes with β-ketosulfones, highlighting its role in developing new synthetic protocols (Curti, Crozet, & Vanelle, 2009).
Pharmacological Studies
It has contributed to the synthesis of substituted thienochromene derivatives, which have been studied for their anti-inflammatory activities. Some of these synthesized compounds exhibited better anti-inflammatory activities than reference controls (Ouf, Sakran, & Amr, 2015).
The compound has been utilized in studies focusing on solid-liquid phase equilibrium and ternary phase diagrams, which are essential for understanding its properties in different solvents (Li et al., 2019).
Research involving 1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone derivatives has demonstrated antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
Additional Research Applications
The compound has been studied for its behavior in cine-substitution reactions, demonstrating its versatility in chemical synthesis (Novi, Guanti, Dell'erba, & Spinelli, 1976).
It has been involved in the synthesis of N-Acylhydrazones and 1,3,4-Oxadiazole derivatives, showcasing its potential as a new drug candidate due to strong activity against strains of Staphylococcus aureus (Oliveira et al., 2012).
Studies have also explored its potential in hydrogen bonding motif analysis through high-resolution X-ray and neutron diffraction data, providing insights into its molecular bonding features (Hibbs, Overgaard, & Piltz, 2003).
Additionally, 1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone derivatives have been synthesized and evaluated for their anticandidal activity and cytotoxicity, contributing to the search for potent anticandidal agents with weak cytotoxicities (Kaplancıklı et al., 2014).
Propriétés
Numéro CAS |
90680-28-7 |
|---|---|
Nom du produit |
1-(5-Phenylsulfanyl-4-nitro-2-thienyl)ethanone |
Formule moléculaire |
C12H9NO3S2 |
Poids moléculaire |
279.33 |
Nom IUPAC |
1-(4-nitro-5-(phenylthio)thiophen-2-yl)ethan-1-one |
InChI |
InChI=1S/C12H9NO3S2/c1-8(14)11-7-10(13(15)16)12(18-11)17-9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
WZNUDHSRSDPPHZ-UHFFFAOYSA-N |
SMILES |
O=C(C)C1=CC([N+]([O-])=O)=C(S1)SC2=CC=CC=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
P22074; P-22074; P22074 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B609723.png)
![(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B609725.png)
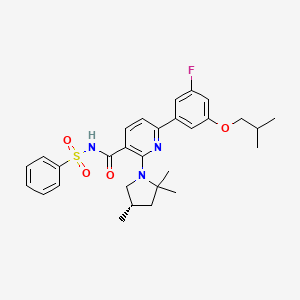
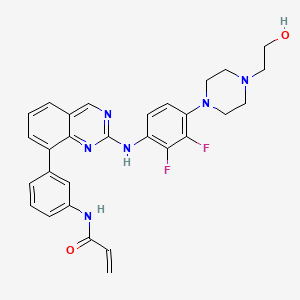
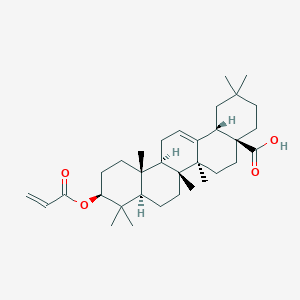
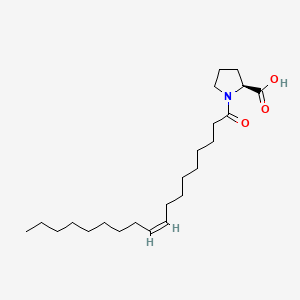
![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)
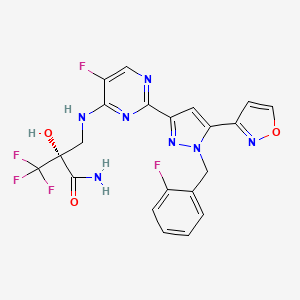
![N-[4-(1-Oxo-1,2,3,4-Tetrahydro-5h-Pyrido[4,3-B]indol-5-Yl)butyl]acetamide](/img/structure/B609734.png)
